N-(5-methyl-1H-imidazol-2-yl)-5-oxo-4H-pyrazolo[1,5-a]quinazoline-3-carboxamide
Description
N-(5-methyl-1H-imidazol-2-yl)-5-oxo-4H-pyrazolo[1,5-a]quinazoline-3-carboxamide is a complex heterocyclic compound that features an imidazole ring fused with a pyrazoloquinazoline structure
Properties
IUPAC Name |
N-(5-methyl-1H-imidazol-2-yl)-5-oxo-4H-pyrazolo[1,5-a]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O2/c1-8-6-16-15(18-8)20-14(23)10-7-17-21-11-5-3-2-4-9(11)13(22)19-12(10)21/h2-7H,1H3,(H,19,22)(H2,16,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCYMAWIKVYUOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)NC(=O)C2=C3NC(=O)C4=CC=CC=C4N3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1H-imidazol-2-yl)-5-oxo-4H-pyrazolo[1,5-a]quinazoline-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of amido-nitriles to form the imidazole ring, followed by further functionalization to introduce the pyrazoloquinazoline moiety . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1H-imidazol-2-yl)-5-oxo-4H-pyrazolo[1,5-a]quinazoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction can produce alcohol derivatives of the compound.
Scientific Research Applications
N-(5-methyl-1H-imidazol-2-yl)-5-oxo-4H-pyrazolo[1,5-a]quinazoline-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-methyl-1H-imidazol-2-yl)-5-oxo-4H-pyrazolo[1,5-a]quinazoline-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the pyrazoloquinazoline moiety can interact with nucleic acids and proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole and pyrazoloquinazoline derivatives, such as:
Clemizole: An antihistaminic agent with an imidazole ring.
Omeprazole: An antiulcer drug with a substituted imidazole ring.
Dacarbazine: An anticancer agent with a similar heterocyclic structure.
Uniqueness
N-(5-methyl-1H-imidazol-2-yl)-5-oxo-4H-pyrazolo[1,5-a]quinazoline-3-carboxamide is unique due to its specific combination of an imidazole ring with a pyrazoloquinazoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
